2-(2-Methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(2-Methylphenyl)acetamide can be achieved through a three-step reaction scheme. Firstly, 2-(2-Methylphenyl)acetamideine is acetylated with acetic anhydride to form N-acetyl2-(2-Methylphenyl)acetamideine. Secondly, N-acetyl2-(2-Methylphenyl)acetamideine is refluxed with hydrochloric acid to obtain this compound hydrochloride. Finally, the hydrochloride salt is neutralized with sodium hydroxide to yield the desired product.

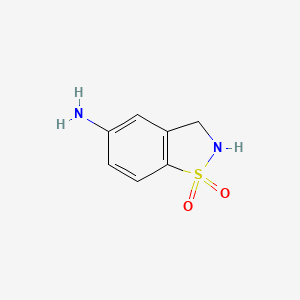

Molecular Structure Analysis

The molecular formula of this compound is C9H11NO . The IUPAC Standard InChI is InChI=1S/C9H11NO/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3,(H,10,11) .

Scientific Research Applications

Herbicide Metabolism and Toxicity Acetochlor, a herbicide chemically related to 2-(2-Methylphenyl)acetamide, undergoes complex metabolic pathways that can result in carcinogenicity in rats. Studies have explored the metabolic activation leading to DNA-reactive products, with a focus on liver microsomes in rats and humans (Coleman, Linderman, Hodgson, & Rose, 2000).

Soil Interaction and Herbicidal Activity Research on acetochlor, a related compound, has investigated its interaction with soil and plant materials. Factors such as soil coverage with wheat straw and irrigation influence the herbicide's reception by soil and its effectiveness on crops like grain sorghum (Banks & Robinson, 1986).

Chemical Structure and Bonding The molecular structure and bonding characteristics of compounds like 2-Chloro-N-(3-methylphenyl)acetamide, which is structurally similar to this compound, have been a subject of research. These studies focus on conformation, hydrogen bonding, and crystal structure (Gowda et al., 2007).

Synthesis for Medical Applications The synthesis process of N-(2-Hydroxyphenyl)acetamide, closely related to this compound, has been explored for creating antimalarial drugs. This includes optimizing conditions for chemoselective acetylation, an important step in the synthesis of medical compounds (Magadum & Yadav, 2018).

Photocatalytic Degradation of Pharmaceuticals Research involving graphene/titanium dioxide nanocomposites has been conducted to study their effectiveness in degrading pharmaceuticals like Acetaminophen. This highlights the potential of such composites in environmental applications, particularly in the degradation of contaminants (Tao, Liang, Zhang, & Chang, 2015).

Environmental Impact and Pollution Potential The potential of acetochlor, a related compound, for water pollution has been studied to understand its leaching behavior in soils and its environmental impact. This research provides insights into how such chemicals interact with the environment and their pollution potential (Balinova, 1997).

properties

IUPAC Name |

2-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWFNQKHHGQCET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2418021.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide](/img/structure/B2418028.png)

![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine](/img/structure/B2418036.png)